what is triethylamine sulfamate
what is triethylamine sulfamate
An In-Depth Technical Guide to Triethylamine Sulfamate: Synthesis, Applications, and Experimental Protocols
Abstract
Triethylamine sulfamate (CAS No. 761-02-4) is an organic salt formed from the acid-base reaction of triethylamine and sulfamic acid. While seemingly a simple compound, it serves as a crucial and versatile reagent in modern organic synthesis. Its primary utility lies in its role as a precursor for introducing the sulfamate functional group (–OSO₂NH₂) into organic molecules, a moiety of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of triethylamine sulfamate, detailing its physicochemical properties, synthesis protocols, mechanistic underpinnings of its applications, and best practices for its handling and characterization. It is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this important synthetic tool.
Introduction: The Synthetic Utility of a Versatile Salt
In the landscape of synthetic chemistry, the sulfamate functional group is a recognized pharmacophore found in a range of clinically significant drugs, valued for its ability to mimic sulfate esters while exhibiting different metabolic stability.[1] Sulfamate derivatives are investigated for their therapeutic potential as steroid sulfatase inhibitors, carbonic anhydrase inhibitors, and anticonvulsants.[1][2] The efficient and controlled installation of this group is therefore a critical challenge in drug discovery.
Triethylamine sulfamate, also known as triethylammonium sulfamate, emerges as a key reagent in this context. It is an easily prepared, stable, and manageable source of the sulfamoyl group. Unlike harsh sulfating agents like sulfur trioxide or chlorosulfonic acid, triethylamine sulfamate offers a milder alternative, often used in a two-step process involving activation followed by nucleophilic attack.[3][4] Its application extends beyond bespoke laboratory synthesis to industrial processes, most notably as a key intermediate in the manufacture of the widely used artificial sweetener, acesulfame potassium.[5] This guide will elucidate the fundamental chemistry and practical applications of this compound, providing the necessary framework for its effective use in a research and development setting.
Physicochemical and Structural Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of triethylamine sulfamate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 761-02-4 | [6] |
| IUPAC Name | N,N-diethylethanamine;sulfamic acid | |
| Synonyms | Triethylammonium sulfamate, Triethylammonium sulphamate | [6] |
| Molecular Formula | C₆H₁₅N·H₃NO₃S | [6] |
| Molecular Weight | 198.28 g/mol | [6] |
| Appearance | White to off-white solid or oil, dependent on purity | [5] |
| Boiling Point | 90.5°C at 760 mmHg | [6] |
| Flash Point | 152.2°C | [6] |
| Canonical SMILES | CCN(CC)CC.NS(=O)(=O)O |
Synthesis and Mechanism
Triethylamine sulfamate is readily prepared through a direct acid-base neutralization reaction between sulfamic acid, a stable, crystalline solid, and triethylamine, a liquid organic base.[5] The reaction is exothermic and proceeds in high yield.
The mechanism is a classic proton transfer: the lone pair of electrons on the nitrogen atom of triethylamine deprotonates the acidic sulfamic acid, forming the triethylammonium cation and the sulfamate anion. The resulting salt is typically used directly or after removal of the solvent.
Caption: Workflow for the synthesis of triethylamine sulfamate.
Experimental Protocol: Synthesis of Triethylamine Sulfamate
This protocol is adapted from methodologies described in the patent literature for industrial synthesis.[5]
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Preparation of Reactant Solutions:
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In a reaction vessel equipped with a magnetic stirrer and an addition funnel, dissolve sulfamic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
In a separate flask, dissolve triethylamine (1.0 eq) in DCM.
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-
Amination Reaction:
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Cool the sulfamic acid solution in an ice bath to manage the exothermic nature of the reaction.
-
Add the triethylamine solution dropwise to the stirred sulfamic acid solution over 30-60 minutes, maintaining the internal temperature below 20°C.
-
Causality Note: Slow, controlled addition is critical to dissipate the heat generated from the neutralization reaction, preventing excessive solvent vaporization and potential side reactions.[5]
-
-
Completion and Use:
-
After the addition is complete, allow the mixture to stir for an additional hour at room temperature.
-
The resulting solution of triethylamine sulfamate in DCM can often be used directly in subsequent reactions without isolation. Alternatively, the solvent can be removed under reduced pressure to yield the salt as a solid or oil.
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Core Applications in Research and Development
The primary value of triethylamine sulfamate is as a versatile precursor for sulfamoylation reactions, particularly in the synthesis of complex molecules relevant to drug discovery.
Synthesis of N-Substituted Sulfamate Esters
A key application is the synthesis of sulfamate esters from alcohols or phenols. This process is not a direct reaction with triethylamine sulfamate but involves its in situ activation. A highly effective method uses triphenylphosphine ditriflate, generated from triflic anhydride (Tf₂O) and triphenylphosphine oxide (Ph₃PO), to activate the sulfamate salt.[3][4] The activated species is then susceptible to nucleophilic attack by an alcohol.
Caption: General workflow for sulfamate ester synthesis.
Experimental Protocol: Synthesis of a Sulfamate Ester from an Alcohol
This protocol is a generalized procedure based on the work of G. B. Hammond and B. Xu.[3][4]
-
Preparation of the Activator:
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To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (CH₂Cl₂).
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Add triphenylphosphine oxide (Ph₃PO, 1.65 eq) and cool the solution to -78°C (dry ice/acetone bath).
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Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.5 eq). Stir for 15 minutes to generate the triphenylphosphine ditriflate activator in situ.
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Causality Note: The reaction is performed at low temperature under anhydrous conditions to ensure the stability of the highly reactive triflic anhydride and the resulting Hendrickson-type reagent.
-
-
Activation of Triethylamine Sulfamate:
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Add a solution of triethylamine sulfamate (1.5 eq) in anhydrous CH₂Cl₂ to the activator solution at -78°C. Stir for 15 minutes.
-
-
Nucleophilic Trapping:
-
Add a solution of the desired alcohol (1.0 eq) and triethylamine (3.0 eq) in anhydrous CH₂Cl₂ to the reaction mixture.
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Causality Note: Additional triethylamine is required to act as a base, deprotonating the alcohol to enhance its nucleophilicity and neutralizing the triflic acid byproduct generated during the reaction.[3][4]
-
-
Workup and Purification:
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Allow the reaction to slowly warm to room temperature and stir for 18 hours.
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Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired sulfamate ester.
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Analytical Characterization
Confirming the identity and purity of synthesized triethylamine sulfamate and its products is essential for reliable experimental outcomes.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The triethylammonium cation will show a characteristic quartet and triplet for the ethyl groups (–CH₂– and –CH₃), along with a broad singlet for the –NH⁺ proton. The sulfamate protons (–NH₂) may appear as a broad singlet.
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¹³C NMR: Signals corresponding to the two distinct carbons of the ethyl groups will be visible.
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-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key stretches to identify include strong S=O bands (around 1350-1150 cm⁻¹), S-O bands, and N-H stretches (around 3300-3100 cm⁻¹) for both the ammonium and sulfamate groups.[7]
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Titrimetry: For quality control of the reagent, potentiometric titration can be employed to quantify the active sulfur trioxide (SO₃) content after hydrolysis, as well as to determine the presence of any sulfuric acid impurity.[8]
Safety, Handling, and Storage
Triethylamine sulfamate is a salt derived from a toxic, flammable base and a corrosive acid. It should be handled with appropriate care, assuming it carries hazards associated with its precursors.
| Safety Aspect | Guideline | Source(s) |
| Hazards | Causes severe skin burns and eye damage. Toxic if swallowed, in contact with skin, or if inhaled (derived from triethylamine). | [9][10] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, laboratory coat. Work should be conducted in a well-ventilated chemical fume hood. | [9][11][12] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Ensure adequate ventilation. Keep away from heat, sparks, and open flames. Ground equipment to prevent static discharge. | [9][12] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids. | [9][13][14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [11] |
Conclusion
Triethylamine sulfamate is a synthetically valuable reagent whose utility belies its simple structure. As an accessible and manageable precursor for the sulfamoyl moiety, it provides a critical tool for medicinal chemists and drug development professionals. Its role in the efficient synthesis of sulfamate esters, coupled with its industrial relevance, solidifies its importance in both academic research and commercial manufacturing. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is paramount to leveraging its full potential in the laboratory.
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